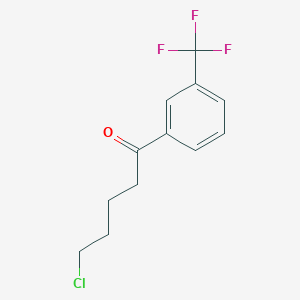

5-Chloro-1-oxo-1-(3-trifluoromethylphenyl)pentane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Electrochemical Reduction in Organic Synthesis

The electrochemical reduction of various dihalopentanes, including 1-chloro-5-iodopentane, has been studied for its application in organic synthesis. This process, observed at carbon electrodes in dimethylformamide, leads to the formation of several compounds like cyclopentane, n-pentane, and 1-pentene, demonstrating the versatility of electrochemical methods in synthesizing organic compounds (Pritts & Peters, 1994).

Chemical Modification in Hepatitis C Inhibitors

Chemical modification, such as introducing a bicyclo[1.1.1]pentane moiety, has been used in hepatitis C virus inhibitors to improve metabolic stability. This process showcases the importance of structural modifications in enhancing the effectiveness of pharmaceutical compounds (Zhuo et al., 2016).

Biosensor Development in Chemotherapeutics

Electrochemical DNA-based biosensors utilize analogues of pentamidine, including compounds like 1,5-bis(4-amidinophenoxy)pentane, to screen for chemical compounds that interact with DNA. This is particularly useful in the rapid evaluation of potential chemotherapeutics (Szpakowska et al., 2006).

Homolytic Addition in Organic Reactions

The homolytic addition of thiophenol to compounds like 5-chloro-3-vinyl-1-pentene demonstrates the utility of this reaction in generating various organic compounds. This type of reaction is pivotal in synthetic organic chemistry (Vasil’eva et al., 1970).

Extraction and Measurement Techniques

The use of n-pentane for extracting fluometuron from water samples shows its application in analytical chemistry, especially in measuring trace amounts of chemicals in environmental samples (Davidson et al., 1968).

Synthesis and Polymerization in Organometallic Chemistry

Monocyclopentadienyltitanium complexes containing various ligands demonstrate the application of 5-chloro-1-oxo-1-(3-trifluoromethylphenyl)pentane in organometallic chemistry, particularly in the synthesis and study of compounds for polymerization processes (Flores et al., 1996).

Propriétés

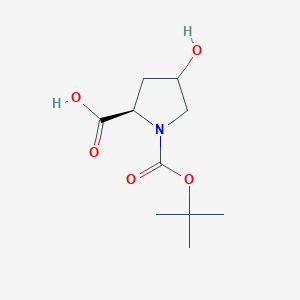

IUPAC Name |

5-chloro-1-[3-(trifluoromethyl)phenyl]pentan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClF3O/c13-7-2-1-6-11(17)9-4-3-5-10(8-9)12(14,15)16/h3-5,8H,1-2,6-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNOPDBDSEXJMEE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(=O)CCCCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClF3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50621986 |

Source

|

| Record name | 5-Chloro-1-[3-(trifluoromethyl)phenyl]pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50621986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

487058-80-0 |

Source

|

| Record name | 5-Chloro-1-[3-(trifluoromethyl)phenyl]pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50621986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1322115.png)

![2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine](/img/structure/B1322116.png)